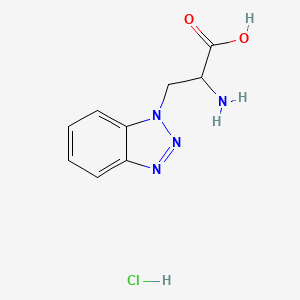

2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride

Beschreibung

2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a benzotriazole substituent. Its molecular structure combines a propanoic acid backbone with a benzotriazole moiety (a fused benzene and triazole ring system) at the β-position and an amino group at the α-position, forming a zwitterionic hydrochloride salt.

This compound (Ref: 10-F521187) was previously marketed by CymitQuimica but is currently listed as discontinued across all quantities (250 mg, 500 mg, 1 g) .

Eigenschaften

IUPAC Name |

2-amino-3-(benzotriazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2.ClH/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13;/h1-4,6H,5,10H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLPEOGJNGRKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Activation of Carboxylic Acids Using Carbodiimides and Benzotriazole

- Activation of the amino acid or its derivative with carbodiimide reagents such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

- Addition of 1-hydroxybenzotriazole (HO-Bt) as an additive to facilitate the formation of active esters.

- Coupling with benzotriazole to form the desired amide linkage.

| Step | Reagents | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Activation | HO-Bt + EDC·HCl | Dichloromethane (DCM) | 10 min | 97-99% | |

| Coupling | Benzotriazole | Same as above | 2-3 h | 97-98% |

Notes: The process can be carried out sequentially without isolating intermediates, which simplifies the synthesis.

Chloride-Mediated Coupling

- Conversion of carboxylic acids into acyl chlorides using reagents like thionyl chloride or oxalyl chloride.

- Reaction of the acyl chloride with amino groups of amino acids or derivatives.

- Formation of benzotriazole derivatives via nucleophilic substitution.

| Reagent | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Thionyl chloride | DCM | 10 min | 89-99% | |

| Benzotriazole | - | 2-3 h | 97-98% |

Notes: The acyl chloride method is efficient but requires careful handling due to the reagent's corrosiveness.

Direct Coupling Using Activated Esters

- Use of activated esters such as benzotriazolyl esters formed in situ.

- Coupling with amino acids or their hydrochloride salts in the presence of bases like potassium carbonate or triethylamine.

- Final salt formation with hydrochloric acid to obtain the hydrochloride salt.

| Reagents | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzotriazolyl ester | DMF or CH2Cl2 | 0.5-5 h | 86-92% |

Synthesis Pathway Summary

Notes and Considerations

- Reaction Conditions: Reactions are typically performed under inert atmospheres to prevent oxidation. Temperature control is critical, especially during acyl chloride formation.

- Purification: Usually achieved via column chromatography or recrystallization, with TLC analysis confirming product purity.

- Salt Formation: The final step involves acidification with hydrochloric acid to obtain the hydrochloride salt, enhancing compound stability and solubility.

Analyse Chemischer Reaktionen

2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: While not intended for therapeutic use, it can be used in drug discovery and development research to understand the interactions of potential drug candidates.

Industry: The compound finds applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The benzotriazole moiety can interact with various enzymes and proteins, affecting their activity and function. This interaction can modulate biochemical pathways, making the compound useful in studying cellular processes and protein functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with its closest structural analogs, focusing on substituent groups, physicochemical properties, and commercial availability.

Comparative Data Table

*Calculated based on structural analysis.

Key Structural and Functional Differences

Substituent Groups :

- Benzotriazole : A planar, electron-deficient aromatic system with three nitrogen atoms. This group may enhance UV absorption, π-π stacking interactions, and resistance to enzymatic degradation compared to pyrazole .

- Pyrazole : A smaller five-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are widely used in drug design due to their hydrogen-bonding capacity and metabolic stability .

Physicochemical Properties :

- The benzotriazole analog has a higher molecular weight (256.66 g/mol vs. 199.62 g/mol) and greater aromaticity, which may reduce solubility in polar solvents.

- The pyrazole derivative’s compact structure likely improves bioavailability and synthetic accessibility.

Commercial and Research Relevance: The pyrazole analog remains commercially available (Santa Cruz Biotechnology), suggesting sustained demand in research, possibly as a building block for kinase inhibitors or antimicrobial agents .

Biologische Aktivität

Overview

2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride (CAS No. 1212823-47-6) is an organic compound characterized by a benzotriazole moiety linked to an amino acid structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. Understanding its mechanisms of action and biological implications is crucial for its application in therapeutic contexts.

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid |

| Molecular Formula | C9H10N4O2 |

| Molecular Weight | 194.20 g/mol |

| CAS Number | 1212823-47-6 |

| Solubility | Soluble in water |

The biological activity of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride is primarily attributed to its interaction with specific enzymes and proteins. The benzotriazole moiety is known for its ability to form hydrogen bonds and π-stacking interactions, which can lead to the inhibition of various enzymatic activities. This compound may affect several biochemical pathways by modulating enzyme functions, potentially leading to therapeutic effects against various pathogens.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains. For instance, a study demonstrated that derivatives of benzotriazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the specific bacterial strain tested .

Table: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-amino-3-(1H-benzotriazol-1-yl)propanoic acid | N. meningitidis | 64 |

| H. influenzae | 32 | |

| C. trachomatis | 50 |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. In vitro studies indicated that it could inhibit specific ligases involved in bacterial cell wall synthesis, suggesting its utility as a scaffold for developing new antibacterial agents . The inhibition percentages varied based on structural modifications on the benzotriazole ring.

Table: Enzyme Inhibition Activity

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| 2-amino-3-(1H-benzotriazol-1-yl)propanoic acid | MurE ligase | 29 |

| MurD ligase | 25 |

Case Study 1: Antichlamydial Activity

A study focused on the antichlamydial activity of similar compounds revealed that modifications on the benzotriazole moiety significantly impacted efficacy against Chlamydia trachomatis. The compounds were tested in HEp-2 cells infected with C. trachomatis, showing promising results in reducing chlamydial inclusion numbers and sizes .

Case Study 2: Toxicity Assessment

In evaluating the safety profile of these compounds, toxicity assays were performed using human cell lines and Drosophila melanogaster. The results indicated low toxicity levels at effective concentrations, supporting the potential for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.